

# In-Depth Technical Guide to the Physical Characteristics of Vat Red 10 Powder

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## Compound of Interest

Compound Name: *Vat Red 10*

Cat. No.: *B1668950*

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This technical guide provides a comprehensive overview of the core physical characteristics of **Vat Red 10** powder, a synthetic organic dye belonging to the anthraquinone class. The information presented herein is intended to support research, development, and quality control activities involving this compound.

## General and Chemical Properties

**Vat Red 10**, also known by its Colour Index name C.I. 67000, is a deep red to pinkish powder. [1][2] It is a complex organic molecule with the chemical formula  $C_{29}H_{14}N_2O_5$ . [3][4] Key identification and structural properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	2-(1-amino-9,10-dioxoanthracen-2-yl)anthra[2,3-d]oxazole-5,10-dione	[5]
CAS Number	2379-79-5	
C.I. Number	67000	
Molecular Formula	C <sub>29</sub> H <sub>14</sub> N <sub>2</sub> O <sub>5</sub>	
Molecular Weight	470.43 g/mol	
Appearance	Deep red / Pink powder	

## Physicochemical Data

The following table summarizes the available quantitative physicochemical data for **Vat Red 10**. It is important to note that a melting point for this compound is not readily available in the public domain.

Parameter	Value	Reference(s)
Boiling Point	759.9 °C at 760 mmHg	
Flash Point	413.4 °C	
Density	1.535 g/cm <sup>3</sup>	

## Solubility Profile

**Vat Red 10** is characterized by its poor solubility in water. However, it exhibits solubility in some organic solvents. The table below details its solubility characteristics.

Solvent	Solubility	Reference(s)
Water	Insoluble	
Ethanol	Soluble	
Acetone	Soluble	
Xylene	Soluble	
Tetralin	Soluble	
Concentrated Sulfuric Acid	Soluble (forms a light yellow solution)	

## Spectral Characteristics

Detailed experimental spectral data for **Vat Red 10**, such as specific UV-Vis absorption maxima ( $\lambda_{\text{max}}$ ), a full FTIR spectrum with peak assignments, and comprehensive  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, are not widely available in publicly accessible literature. However, based on the known chemical structure (an anthraquinone derivative), the expected spectral characteristics and general experimental protocols are outlined below.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

**Expected Characteristics:** As a colored dye, **Vat Red 10** is expected to exhibit strong absorption in the visible region of the electromagnetic spectrum. The extensive conjugated system of the anthraquinone and oxazole rings will give rise to intense  $\pi \rightarrow \pi^*$  transitions. The  $\lambda_{\text{max}}$  would likely be in the range of 450-550 nm, corresponding to its red color. The exact position and intensity of the absorption bands can be influenced by the solvent used.

**General Experimental Protocol:**

- **Sample Preparation:** A dilute solution of **Vat Red 10** is prepared in a suitable transparent solvent (e.g., ethanol, acetone, or a solvent in which it is known to be soluble).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is typically used.

- **Measurement:** The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm). A reference cuvette containing the pure solvent is used to zero the instrument.
- **Data Analysis:** The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is identified from the resulting spectrum.

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Expected Characteristics:** The FTIR spectrum of **Vat Red 10** is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- **N-H stretching:** A peak in the region of 3300-3500  $\text{cm}^{-1}$  due to the primary amine group.
- **C=O stretching:** Strong absorption bands around 1630-1680  $\text{cm}^{-1}$  corresponding to the quinone carbonyl groups.
- **C=N stretching:** A peak in the 1640-1690  $\text{cm}^{-1}$  region for the oxazole ring.
- **C=C stretching:** Multiple bands in the 1450-1600  $\text{cm}^{-1}$  range due to the aromatic rings.
- **C-N stretching:** Absorption in the 1250-1360  $\text{cm}^{-1}$  region.
- **C-O stretching:** Bands in the 1000-1300  $\text{cm}^{-1}$  range associated with the ether linkage in the oxazole ring.

**General Experimental Protocol:**

- **Sample Preparation:** The solid **Vat Red 10** powder is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disk.
- **Instrumentation:** An FTIR spectrometer is used.
- **Measurement:** The infrared spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is first recorded and subtracted from the sample spectrum.

- **Data Analysis:** The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Characteristics:

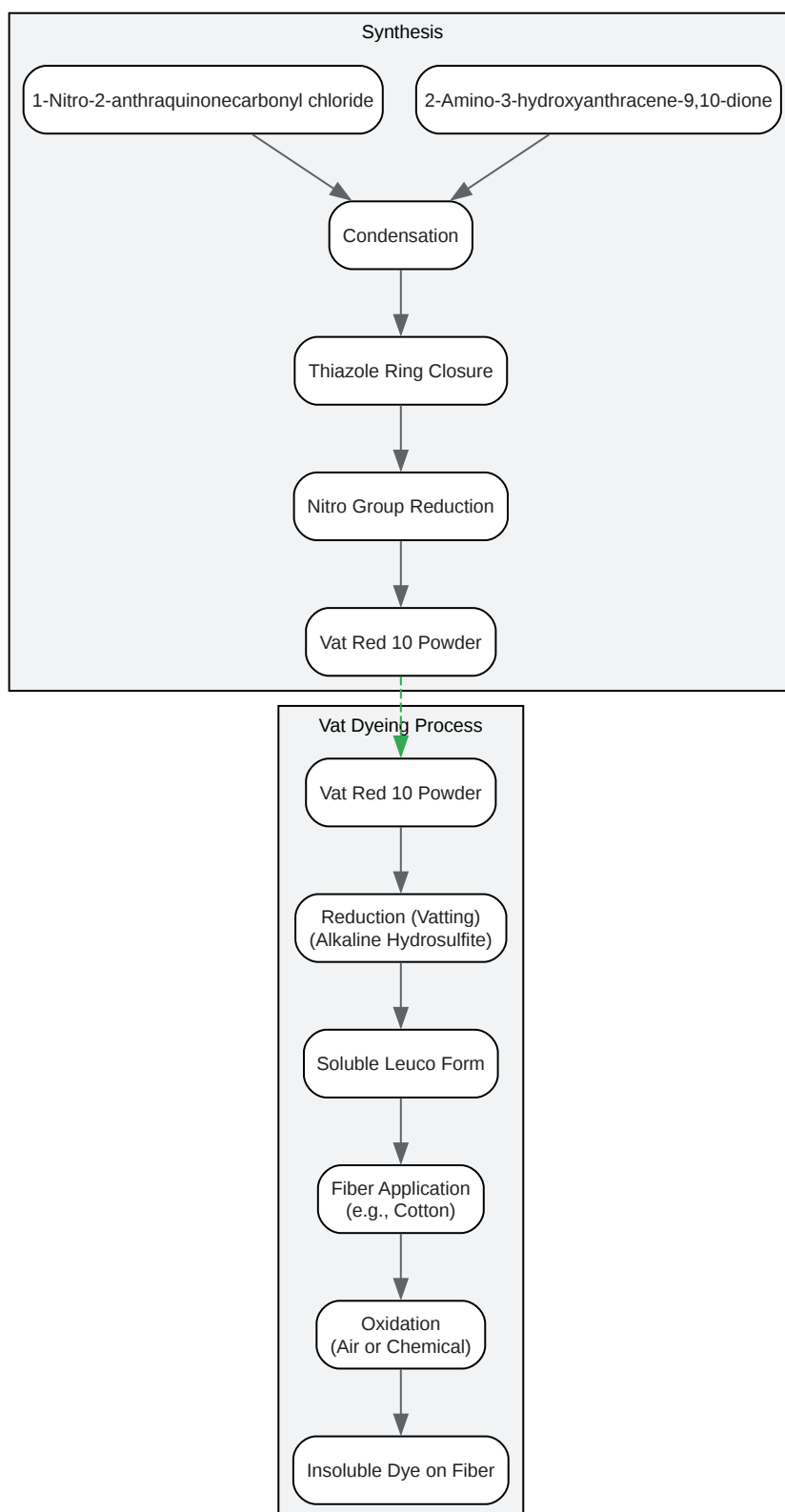
- **$^1\text{H}$  NMR:** The proton NMR spectrum would be complex due to the large number of aromatic protons in different chemical environments. Signals would be expected in the aromatic region (typically 7.0-9.0 ppm). The amine proton would likely appear as a broad singlet.
- **$^{13}\text{C}$  NMR:** The carbon NMR spectrum would show a large number of signals corresponding to the 29 carbon atoms in the molecule. The carbonyl carbons of the quinone would resonate at the downfield end of the spectrum (typically 180-190 ppm). The remaining aromatic and heterocyclic carbons would appear in the 110-160 ppm range.

General Experimental Protocol:

- **Sample Preparation:** A sufficient amount of **Vat Red 10** is dissolved in a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) in an NMR tube. Complete dissolution is crucial for obtaining a high-resolution spectrum.
- **Instrumentation:** A high-field NMR spectrometer is used.
- **Measurement:** Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. Various NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of the signals.
- **Data Analysis:** The chemical shifts, signal multiplicities, and integration values are analyzed to elucidate the structure of the molecule.

## Manufacturing and Application Workflow

**Vat Red 10** is synthesized through a multi-step process and is primarily used as a vat dye for cellulosic fibers. The general workflow from synthesis to application is depicted in the following diagram.



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Caption: Manufacturing and application workflow of **Vat Red 10**.

This diagram illustrates the key stages in the chemical synthesis of **Vat Red 10** powder and its subsequent application as a vat dye. The synthesis involves the condensation of two precursor molecules, followed by cyclization and reduction steps. The application process, known as vat dyeing, requires the insoluble dye to be chemically reduced to a soluble "leuco" form, which can then be applied to the fiber. Subsequent oxidation regenerates the insoluble dye, trapping it within the fiber matrix.

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